Olorinab, also known as APD371, is a synthetic compound classified as a highly selective, peripherally acting full agonist of the cannabinoid receptor 2 (CB2). It is primarily investigated for its potential therapeutic applications in treating abdominal pain associated with conditions such as irritable bowel syndrome and Crohn's disease. Olorinab has been evaluated in various clinical trials, demonstrating efficacy in reducing visceral hypersensitivity and abdominal pain in preclinical models and human subjects.
Olorinab was developed by Arena Pharmaceuticals and has been studied extensively for its pharmacological properties. As a cannabinoid receptor modulator, it belongs to a class of compounds that interact specifically with the endocannabinoid system, targeting the CB2 receptor, which is predominantly expressed in immune cells and peripheral tissues rather than the central nervous system. This selectivity is crucial for minimizing psychoactive effects commonly associated with cannabinoid receptor 1 agonists.
The synthesis of olorinab involves several chemical processes that yield crystalline forms suitable for pharmaceutical applications. The synthesis typically includes:
Technical details regarding the synthesis are outlined in patents and research articles that describe specific methodologies and conditions used to achieve high yields of olorinab while maintaining its structural integrity .
The molecular formula of olorinab is C18H23N5O2, indicating it contains 18 carbon atoms, 23 hydrogen atoms, five nitrogen atoms, and two oxygen atoms. The compound's structure features a complex arrangement that includes:
Data regarding its molecular structure can be obtained through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Olorinab undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with olorinab treatment .
The mechanism of action of olorinab primarily revolves around its agonistic activity on the CB2 receptor:
Research indicates that olorinab effectively reduces visceral hypersensitivity in animal models of colitis, suggesting its potential utility in treating conditions characterized by chronic abdominal pain .
Olorinab has been explored for various scientific uses, particularly in the field of gastroenterology:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3